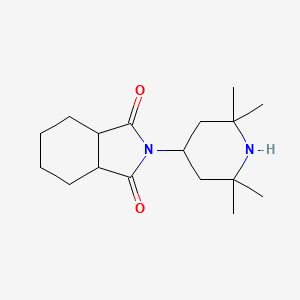
Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
六氢-N-(2,2,6,6-四甲基-4-哌啶基)邻苯二甲酰亚胺是一种化学化合物,其分子式为C17H28N2O2,分子量为292.416 g/mol 。它以其独特的结构而闻名,该结构包括一个哌啶基和一个邻苯二甲酰亚胺部分。由于其有趣的化学性质,该化合物在各种科学研究应用中使用。
准备方法
合成路线和反应条件
六氢-N-(2,2,6,6-四甲基-4-哌啶基)邻苯二甲酰亚胺的合成通常涉及在特定条件下将2,2,6,6-四甲基-4-哌啶酮与邻苯二甲酸酐反应 。该反应通常在合适的溶剂和催化剂存在下进行,以促进所需产物的形成。
工业生产方法
该化合物的工业生产可能涉及连续流动合成技术,以确保高产率和纯度 。这些方法旨在优化反应条件,例如温度、压力和反应时间,以实现大规模的有效生产。
化学反应分析
反应类型
六氢-N-(2,2,6,6-四甲基-4-哌啶基)邻苯二甲酰亚胺经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。
还原: 还原反应会导致形成化合物的还原衍生物。
取代: 该化合物可以进行取代反应,其中分子中的一个或多个原子被其他原子或基团取代。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应 。
主要形成的产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生氧化衍生物,而取代反应可以产生各种取代化合物。
科学研究应用
六氢-N-(2,2,6,6-四甲基-4-哌啶基)邻苯二甲酰亚胺在科学研究中具有广泛的应用,包括:
化学: 它用作有机合成的试剂,以及合成更复杂分子的构建模块.
生物学: 研究该化合物潜在的生物活性及其与各种生物分子的相互作用。
医药: 正在进行研究以探索其潜在的治疗应用,包括用作药物开发的前体。
作用机制
六氢-N-(2,2,6,6-四甲基-4-哌啶基)邻苯二甲酰亚胺的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物可以与某些酶或受体结合,调节其活性并导致各种生物效应 。确切的途径和靶标取决于其使用的具体应用和环境。
相似化合物的比较
类似的化合物
一些与六氢-N-(2,2,6,6-四甲基-4-哌啶基)邻苯二甲酰亚胺相似的化合物包括:
独特性
六氢-N-(2,2,6,6-四甲基-4-哌啶基)邻苯二甲酰亚胺的独特之处在于它独特地结合了哌啶基和邻苯二甲酰亚胺部分,赋予了它独特的化学和物理性质。这种独特性使其在各种研究和工业应用中具有价值。
生物活性
Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (HTP) is a chemical compound notable for its diverse biological activities and potential applications in various fields, including medicine and industrial chemistry. This article provides a detailed examination of its biological activity, synthesis methods, toxicity profiles, and comparative analysis with similar compounds.
Compound Overview
- Chemical Name: this compound
- Molecular Formula: C17H28N2O2
- Molecular Weight: 292.416 g/mol
- CAS Number: 79720-22-2
HTP features a hexahydroisoindole structure combined with a heavily substituted piperidine moiety, which contributes to its unique stability and reactivity profiles.
HTP interacts with various biomolecules and pathways. Its mechanism involves binding to specific enzymes or receptors, modulating their activity, which can lead to significant biological effects. The compound has shown promise in stabilizing polymer formulations and has potential therapeutic applications.
2. Toxicity Profile
Research indicates that HTP exhibits low acute toxicity in animal models. Key findings include:
- Oral Toxicity: The median lethal dose (LD50) in rats is approximately 3700 mg/kg body weight (bw), with observed sub-lethal effects such as salivation and diarrhea .
- Dermal Toxicity: The LD50 for dermal exposure exceeds 3170 mg/kg bw .
- Repeated Dose Toxicity: In studies involving prolonged exposure, transient effects such as reduced body weight were noted but did not lead to severe health impacts .
3. Genotoxicity
HTP has been tested for genotoxic effects and has shown negative results in mutagenicity assays (Ames test) with various strains of Salmonella typhimurium, indicating that it does not pose a significant risk for genetic damage .
Comparative Analysis
HTP shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| HTP | C17H28N2O2 | Hexahydroisoindole structure; piperidine moiety |
| 1H-Isoindole-1,3(2H)-dione | C9H7NO2 | Simpler structure; lacks piperidine |
| N-(2,2,6,6-Tetramethylpiperidin-4-yl)phthalimide | C16H24N2O2 | Lacks hexahydro group; more reactive |
HTP's combination of steric hindrance from the tetramethyl groups and stability from the hexahydroisoindole structure makes it distinct among similar compounds.
Case Studies and Research Findings
Recent studies have explored HTP's applications in various fields:
- Polymer Stabilization : HTP has been utilized as a stabilizer in polymer formulations due to its ability to enhance thermal stability and resistance to degradation.
- Pharmaceutical Development : Ongoing research is investigating HTP's potential as a precursor for drug development, particularly in designing compounds with improved efficacy and safety profiles.
- Environmental Impact : Studies have assessed the environmental fate of HTP and its metabolites, indicating low bioaccumulation potential and minimal toxicity to aquatic organisms.
属性
CAS 编号 |
79720-22-2 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H28N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h11-13,18H,5-10H2,1-4H3 |
InChI 键 |
OXAUHFISPWLGBV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3CCCCC3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















